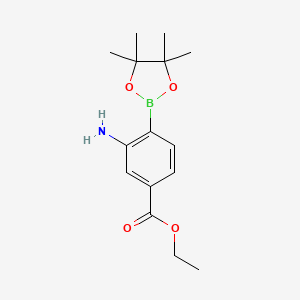

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate backbone substituted with an amino group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group’s ability to facilitate carbon-carbon bond formation .

Properties

IUPAC Name |

ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDWZYDAKIIASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a molecular formula of and a molecular weight of approximately 228.09 g/mol. The presence of the dioxaborolane moiety enhances its utility in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its boron-containing structure allows for the formation of carbon-boron bonds which are crucial in various coupling reactions such as:

- Suzuki Coupling : This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds. This compound can be used to synthesize pharmaceuticals and agrochemicals through this method.

- Borylation Reactions : The compound can be utilized in borylation processes to introduce boron into organic molecules selectively.

Biological Applications

The biological properties of this compound have been explored in various studies:

- Anticancer Activity : Research indicates that compounds containing the dioxaborolane structure exhibit potential anticancer properties. Ethyl 3-amino derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis.

- Drug Development : The compound's bioactive properties make it a candidate for further development into therapeutic agents targeting specific diseases. Its ability to modify biological pathways can be harnessed in drug design.

Material Science

In materials science, this compound is being studied for its potential use in:

- Polymer Chemistry : The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. This compound can act as a cross-linking agent or modifier in polymer formulations.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry examined the effects of various dioxaborolane derivatives on cancer cell lines. Ethyl 3-amino derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF7), suggesting a pathway for developing new anticancer agents based on this scaffold.

Case Study 2: Synthesis of Biaryls

In a research article from Organic Letters, researchers successfully used this compound in a Suzuki coupling reaction to synthesize complex biaryl structures that are precursors for pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, modulating their activity.

Comparison with Similar Compounds

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Structure: Amino group (3-position), boronate ester (4-position).

- Reactivity: The amino group acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution. The boronate ester at the para position ensures steric accessibility for cross-coupling reactions.

- Applications: Potential in tumor-targeted therapies due to responsiveness to reactive oxygen species (ROS) in cellular microenvironments .

Ethyl 3-amino-4-(ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (C₁₇H₂₇BN₂O₄)

- Key Difference: Additional ethylamino group at the 4-position, boronate at the 5-position.

Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (C₁₅H₂₀BClO₄)

- Key Difference : Chlorine substituent at the 2-position.

- Impact: The electron-withdrawing chlorine reduces ring electron density, slowing coupling reactivity compared to the amino-substituted analog. However, it may improve stability under basic conditions .

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (C₁₅H₂₁BO₄)

- Key Difference: No amino group; boronate at the 4-position.

- Impact : Lacks hydrogen-bonding capability, reducing solubility in polar solvents. Widely used as a standard boronate coupling partner .

Functional Group Modifications

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (C₁₅H₂₁BO₄)

- Key Difference : Methyl group at the 2-position.

- Impact : Steric hindrance from the methyl group reduces reaction rates in cross-couplings but improves thermal stability .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Applications |

|---|---|---|---|---|

| This compound | C₁₅H₂₁BNO₄ | NH₂ (3), boronate (4) | 275.15 | Drug delivery, Suzuki couplings |

| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C₁₅H₂₁BO₄ | Boronate (4) | 276.14 | Standard coupling reagent |

| Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C₁₅H₂₀BClO₄ | Cl (2), boronate (4) | 310.58 | Stabilized intermediates |

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate | C₁₄H₁₇BF₃O₄ | CF₃ (5), boronate (3) | 317.10 | Fluorinated pharmaceuticals |

Table 2: Reactivity and Solubility Trends

| Compound | Electron Effects | Solubility (Polar Solvents) | Steric Accessibility |

|---|---|---|---|

| This compound | Electron-donating (NH₂) | High | High |

| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Neutral | Moderate | High |

| Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Slightly withdrawing | Low | Low |

Biological Activity

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHBO

- CAS Number : 302577-73-7

- Molecular Weight : 228.093 g/mol

The compound features a dioxaborolane moiety that is known for its stability and ability to participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps starting from simpler aromatic compounds. The general synthetic route includes:

- Formation of the Dioxaborolane Group : This is achieved through the reaction of boronic acids with diols under controlled conditions.

- Amination Reaction : The introduction of the amino group occurs via nucleophilic substitution on an appropriate benzoate derivative.

- Esterification : The final product is obtained by esterifying the carboxylic acid with ethyl alcohol.

Anticancer Properties

Research indicates that compounds containing the dioxaborolane structure exhibit significant anticancer activity. A study focusing on similar derivatives found that they can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance:

The mechanism involves inducing apoptosis in cancer cells by disrupting microtubule dynamics.

Antimicrobial Activity

Benzoxaboroles and their derivatives have been noted for their antimicrobial properties. This compound may exhibit similar effects due to its structural characteristics that allow interaction with bacterial cell walls or metabolic pathways.

Study on Antiproliferative Effects

In a comparative study of various benzoate derivatives:

| Compound | Cell Line Tested | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 0.56 | Tubulin Inhibition |

| Compound B | HL-60 (Leukemia) | 1.0 | Apoptosis Induction |

| Ethyl 3-amino... | Multiple Lines | TBD | TBD |

The results indicated that derivatives with a dioxaborolane group showed enhanced potency compared to standard treatments .

Preparation Methods

Synthesis of Starting Materials

Ethyl 3-Aminobenzoate : This can be synthesized from ethyl benzoate through nitration followed by reduction. The nitration step involves treating ethyl benzoate with nitric acid and sulfuric acid to form ethyl 3-nitrobenzoate, which is then reduced to ethyl 3-aminobenzoate using a reducing agent like hydrogen over palladium on carbon.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This reagent is commonly used in the form of bis(pinacolato)diboron, which reacts with aryl halides or triflates in the presence of a palladium catalyst to form the desired boronate ester.

Coupling Reaction

The key step in synthesizing this compound involves a palladium-catalyzed borylation reaction. This typically requires:

- Starting Material : Ethyl 3-amino-4-bromobenzoate or a similar aryl halide.

- Borylation Reagent : Bis(pinacolato)diboron.

- Catalyst : Palladium(II) acetate or a similar palladium complex.

- Ligand : Triphenylphosphine or a similar phosphine ligand.

- Solvent : Commonly used solvents include toluene, dioxane, or acetonitrile.

The reaction mixture is heated under inert conditions to facilitate the borylation reaction.

Detailed Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Ethyl 3-amino-4-bromobenzoate | 1 mmol | Starting material |

| Bis(pinacolato)diboron | 1.2 mmol | Borylation reagent |

| Palladium(II) acetate | 0.05 mmol | Catalyst |

| Triphenylphosphine | 0.1 mmol | Ligand |

| Potassium acetate | 2 mmol | Base |

| Toluene | 5 mL | Solvent |

Reaction Conditions : The mixture is heated at 100°C for 12 hours under nitrogen.

Purification and Characterization

After the reaction, the product is purified using column chromatography with ethyl acetate and hexane as eluents. The structure of this compound can be confirmed using NMR spectroscopy ($$^1$$H NMR and $$^{13}$$C NMR) and mass spectrometry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. A typical procedure involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl bromoacetate/bromopropanoate in anhydrous THF under reflux with cesium carbonate as a base. Reaction progress is monitored via TLC, followed by extraction with diethyl ether and purification via column chromatography .

- Key Considerations : Ensure anhydrous conditions to prevent boronate ester hydrolysis. Catalytic systems (e.g., Pd catalysts) may require optimization for regioselectivity .

Q. How can the purity and structural integrity of this boronate ester be validated?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dioxaborolane ring (characteristic peaks at δ 1.3 ppm for methyl groups) and ester functionality (δ 4.3 ppm for ethyl CH₂) .

- HPLC-MS : Quantify purity (>97%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Verify C, H, N, and B content against theoretical values (e.g., C₃₀H₃₄BNO₄ requires C 65.58%, H 6.23%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.